

Synthesis of SubNCs: Microfluidic Nanoprecipitation

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Compound of Interest

Compound Name: SubNC

Cat. No.: B115412

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Microfluidic mixing is a state-of-the-art method for the reproducible and scalable production of **SubNCs**.^[1] This technique involves the rapid and controlled mixing of a lipid-containing organic phase (e.g., ethanol) with an aqueous phase containing the therapeutic cargo under laminar flow conditions.^[2] The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the payload.^[3]

Experimental Protocol: Microfluidic Synthesis of siRNA-loaded SubNCs

This protocol describes the formulation of **SubNCs** using a microfluidic mixing device.

Materials:

- Lipid Stock Solution (in Ethanol):
 - Ionizable cationic lipid (e.g., DLin-MC3-DMA)
 - Helper lipid (e.g., DSPC)
 - Cholesterol
 - PEG-lipid (e.g., DMG-PEG 2000)
- Aqueous Phase: siRNA in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0)

- Microfluidic mixing instrument and cartridge (e.g., a staggered herringbone micromixer)
- Syringe pumps
- Ethanol (200 proof)
- Nuclease-free water

Procedure:

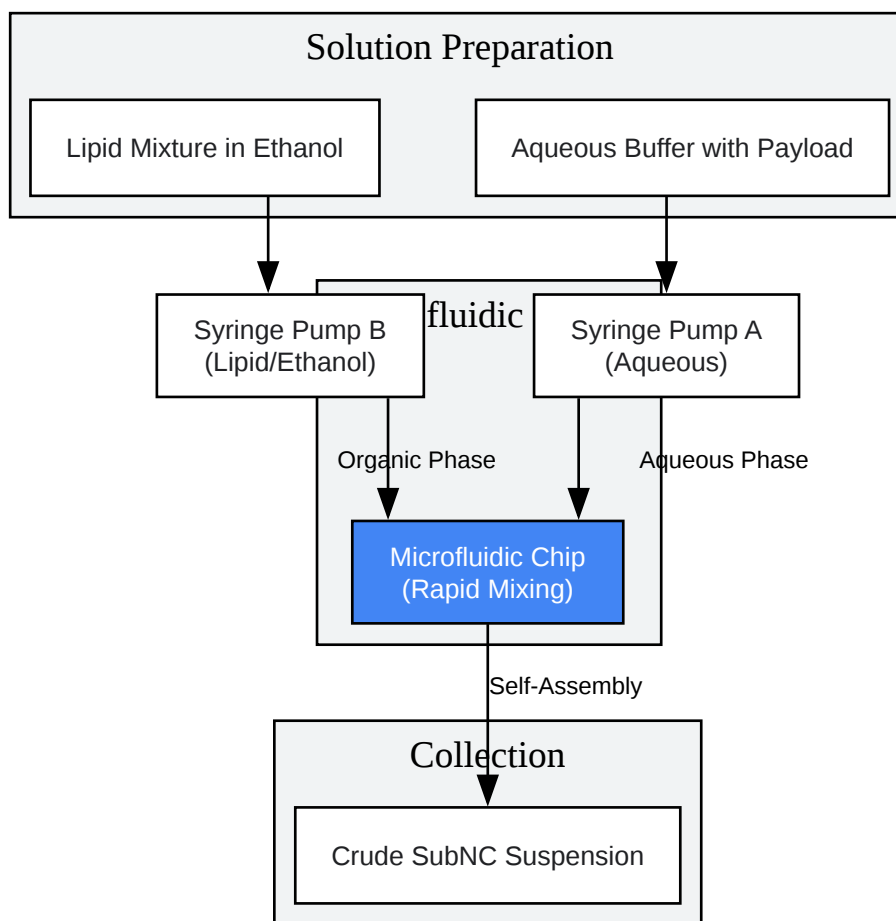
- Preparation of Solutions: a. Prepare the lipid stock solution by dissolving the lipids in ethanol to achieve the desired molar ratios (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[4] b. Prepare the aqueous siRNA solution at the desired concentration in the citrate buffer.
- System Setup: a. Prime the microfluidic system with ethanol and then with the aqueous buffer to ensure the channels are properly wetted and free of air bubbles.[1] b. Load the lipid-ethanol solution into one syringe and the aqueous siRNA solution into another. c. Place the syringes onto the syringe pumps connected to the inlets of the microfluidic cartridge.
- Nanoparticle Formulation: a. Set the flow rates for the two pumps. The ratio of the aqueous phase flow rate to the organic phase flow rate (Flow Rate Ratio, FRR) is typically 3:1.[5] b. The Total Flow Rate (TFR) will influence the particle size; a higher TFR generally results in smaller particles.[6] c. Initiate the flow from both pumps simultaneously to start the mixing process within the microfluidic chip. d. The rapid mixing induces nanoprecipitation and the formation of **SubNCs**.
- Collection: a. Collect the resulting nanoparticle suspension from the outlet of the microfluidic cartridge. The solution will appear as a milky, opaque suspension.[4] b. The collected formulation will contain ethanol, which must be removed in a subsequent purification step.

Data Presentation: Impact of Synthesis Parameters on SubNC Characteristics

Parameter	Total Flow Rate (TFR) (mL/min)	Flow Rate Ratio (Aqueous:Organic)	Particle Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)
Formulation 1	2	3:1	95	0.12	92
Formulation 2	12	3:1	78	0.08	95
Formulation 3	12	4:1	82	0.10	94
Formulation 4	20	3:1	65	0.07	96

Data are representative and will vary based on the specific lipid composition, payload, and microfluidic system used.

Visualization: Microfluidic Synthesis Workflow



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Caption: Workflow for **SubNC** synthesis using a microfluidic device.

Purification of SubNCs: Tangential Flow Filtration (TFF)

Following synthesis, the crude **SubNC** suspension contains residual organic solvent (e.g., ethanol) and unencapsulated therapeutic payload, which must be removed. Tangential Flow Filtration (TFF) is a scalable and efficient method for purification and buffer exchange.^{[7][8]} In TFF, the nanoparticle suspension flows parallel (tangential) to a semi-permeable membrane, while pressure drives the solvent and small molecules through the membrane, retaining the larger nanoparticles.^[9]

Experimental Protocol: TFF for SubNC Purification

This protocol describes the purification of **SubNCs** using a TFF system.

Materials:

- Crude **SubNC** suspension
- Purification/storage buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
- TFF system with a hollow fiber membrane cartridge (e.g., 100 kDa MWCO)
- Peristaltic pump
- Pressure gauges

Procedure:

- System Preparation: a. Install the hollow fiber cartridge into the TFF system. b. Flush the system with purified water and then with the final storage buffer to remove any preservatives and equilibrate the membrane.
- Concentration (Optional): a. Load the crude **SubNC** suspension into the feed reservoir. b. Start the peristaltic pump to circulate the suspension through the hollow fiber cartridge. c.

Apply a transmembrane pressure (TMP) to drive the permeate (ethanol, buffer, free siRNA) through the membrane, thereby concentrating the **SubNCs** in the retentate.^[10]

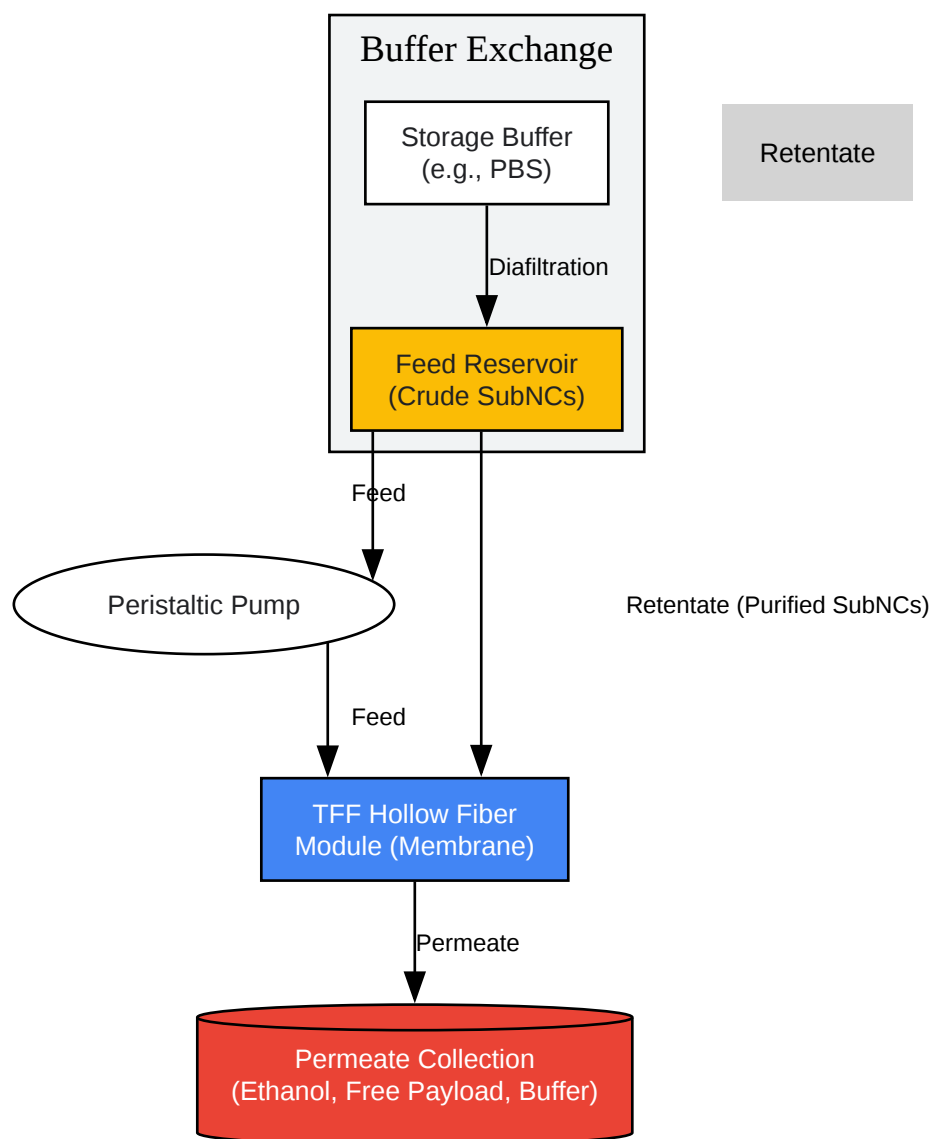
- **Diafiltration (Buffer Exchange):** a. Once the desired concentration is reached, begin adding the final storage buffer to the feed reservoir at the same rate as the permeate is being removed. b. This process, known as diafiltration, washes out the remaining ethanol and exchanges the initial low pH buffer with the final storage buffer.^[8] c. Typically, 5-10 diavolumes are required for complete buffer exchange.
- **Final Concentration and Recovery:** a. After diafiltration, stop adding buffer and continue to concentrate the purified **SubNCs** to the desired final volume. b. Recover the purified and concentrated **SubNC** suspension from the system.
- **Sterilization:** a. Filter the final product through a 0.22 µm sterile filter.^[4]

Data Presentation: Effect of TFF Purification on SubNC Suspension

Parameter	Before TFF	After TFF
Ethanol Content (%)	~25%	< 1%
pH	4.0	7.4
Purity (Free siRNA)	High	Undetectable
SubNC Recovery (%)	N/A	> 95%
Particle Size (nm)	78	79
PDI	0.08	0.08

Data are representative and demonstrate the effectiveness of TFF in purifying the **SubNC** suspension while maintaining key particle attributes.

Visualization: Tangential Flow Filtration (TFF) Workflow



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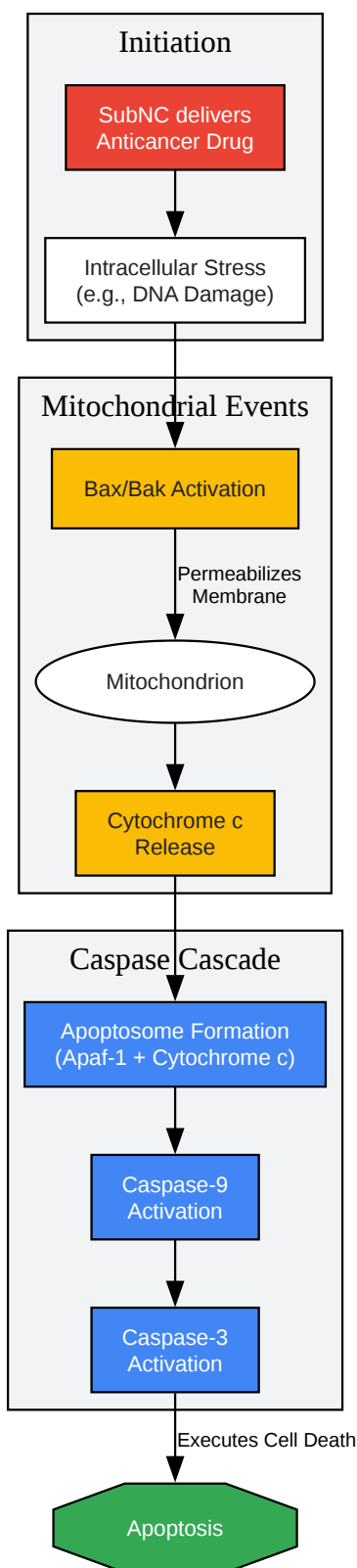
Caption: Diagram of a Tangential Flow Filtration (TFF) system.

Application Example: SubNCs in Cancer Therapy and the Apoptosis Signaling Pathway

SubNCs can be designed to deliver chemotherapeutic agents or nucleic acids that selectively target cancer cells and induce programmed cell death, or apoptosis. One of the key pathways involved is the intrinsic (or mitochondrial) apoptosis pathway.^[11]

This pathway is initiated by intracellular stress, such as DNA damage caused by a delivered drug. This stress leads to the activation of pro-apoptotic proteins like Bax and Bak, which permeabilize the mitochondrial outer membrane. This permeabilization results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the dismantling of the cell, leading to apoptotic cell death.[\[12\]](#)

Visualization: Intrinsic Apoptosis Signaling Pathway



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Caption: The intrinsic (mitochondrial) pathway of apoptosis.

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